molecular formula C10H12BrNO2 B1409526 4-Bromo-3-(oxolan-3-yloxy)aniline CAS No. 1698250-79-1

4-Bromo-3-(oxolan-3-yloxy)aniline

Cat. No.: B1409526
CAS No.: 1698250-79-1
M. Wt: 258.11 g/mol
InChI Key: DADBZMYGRJOHNG-UHFFFAOYSA-N
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Description

4-Bromo-3-(oxolan-3-yloxy)aniline is a brominated aniline derivative featuring a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the meta position relative to the amino group. This compound is structurally characterized by:

  • Aromatic core: A benzene ring substituted with a bromine atom (para to the amino group) and an oxolanyl ether group (meta to the amino group).
  • Functional groups: The amino (-NH₂) group confers nucleophilic reactivity, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The oxolanyloxy group introduces steric and electronic modulation due to its oxygen-rich, cyclic ether structure.

Synthesis: The compound is synthesized via regioselective chemical reduction. For example, a related derivative, 4-bromo-3-(1,3-dioxolan-2-yl)aniline, was obtained in 96% yield using iron and ammonium chloride under optimized conditions .

Applications: This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where bromine and amino groups enable downstream functionalization.

Properties

IUPAC Name

4-bromo-3-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADBZMYGRJOHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(oxolan-3-yloxy)aniline typically involves the reaction of 4-bromoaniline with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the oxirane ring, resulting in the formation of the oxolan-3-yloxy group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include nitro or nitroso derivatives.

    Reduction: Products include amines and other reduced forms of the compound.

Scientific Research Applications

4-Bromo-3-(oxolan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The oxolan-3-yloxy group can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS RN Substituents Synthesis Yield Purity Applications Hazards (GHS)
4-Bromo-3-(oxolan-3-yloxy)aniline - Br (para), oxolan-3-yloxy (meta) ~96% (analog) - Pharmaceutical intermediates Not explicitly reported
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 Br (para), CF₃ (meta) - >98.0% Specialty chemicals Likely similar to bromoanilines
4-Bromo-3-methylaniline 6933-10-4 Br (para), CH₃ (meta) - 98% (min) Organic synthesis intermediate H302, H312, H315, H319, H332, H335
2-Methyl-4-(oxolan-3-yloxy)aniline - CH₃ (ortho), oxolan-3-yloxy (para) - - Under research Not reported
3-(4-Bromo-1-methylpyrazol-3-yl)aniline 175201-77-1 Br (pyrazole), NH₂ (benzene) - 100% Medicinal chemistry Requires inhalation precautions

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • 4-Bromo-3-(trifluoromethyl)aniline : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and deactivating it toward electrophilic substitution. This contrasts with the oxolan-3-yloxy group, which may donate electrons via resonance (oxygen lone pairs), enhancing reactivity at specific positions .
    • 4-Bromo-3-methylaniline : The methyl (-CH₃) group is electron-donating, increasing ring reactivity but offering less steric hindrance compared to bulkier substituents like oxolan-3-yloxy .
  • In contrast, linear substituents like -CF₃ or -CH₃ impose less steric resistance .

Hazard Profiles

  • 4-Bromo-3-methylaniline : Classified with multiple hazards (e.g., acute toxicity H302, skin irritation H315), necessitating precautions like gloves and ventilation .
  • 3-(4-Bromo-1-methylpyrazol-3-yl)aniline : Safety data emphasize first-aid measures for inhalation exposure, though full hazard details are unspecified .

Biological Activity

4-Bromo-3-(oxolan-3-yloxy)aniline is a compound featuring a bromine atom and an oxolane (tetrahydrofuran) moiety attached to an aniline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrN1O2
  • Molecular Weight : 256.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, facilitating better membrane permeability. The oxolane ring may also contribute to the compound's ability to form hydrogen bonds, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that certain aniline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine substituent may play a role in modulating the activity of specific kinases involved in cancer progression.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been found to inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of COX enzymes. This suggests that this compound could also possess therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
Enzyme InhibitionModulates kinase activity

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized several brominated anilines, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study concluded that the compound's structure contributed to its effectiveness in inhibiting cell proliferation.

Case Study 2: Anti-inflammatory Mechanism Exploration

A separate investigation focused on the anti-inflammatory properties of related compounds. In vitro assays revealed that these compounds could significantly reduce TNF-alpha levels in macrophages. This suggests that this compound may exert similar effects, warranting further exploration into its therapeutic applications for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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